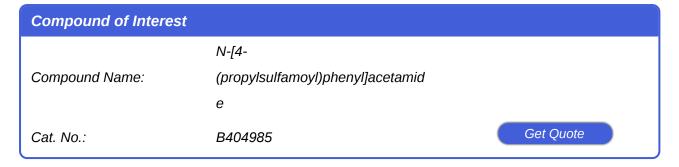


An In-depth Technical Guide to N-[4-(propylsulfamoyl)phenyl]acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of **N-[4-(propylsulfamoyl)phenyl]acetamide**. Due to the limited availability of experimental data for this specific molecule, this document combines established synthetic methodologies for analogous compounds with predicted physicochemical properties and standardized biological assay protocols.

Chemical Identity and Properties

The formal IUPAC name for the compound is **N-[4-(propylsulfamoyl)phenyl]acetamide**. It belongs to the class of sulfonamides, characterized by a sulfonyl group connected to an amine, and is also an N-aryl acetamide.

Physicochemical Data

As experimental data for this specific compound is not readily available in public databases, the following properties have been computed using established cheminformatics algorithms. These values serve as estimations for researchers planning experimental work.



Property	Value	Source
IUPAC Name	N-[4- (propylsulfamoyl)phenyl]aceta mide	-
Molecular Formula	C11H16N2O3S	-
Molecular Weight	256.32 g/mol	Computed
XLogP3	1.2	Predicted
Hydrogen Bond Donor Count	2	Predicted
Hydrogen Bond Acceptor Count	4	Predicted
Rotatable Bond Count	4	Predicted
Exact Mass	256.08816 g/mol	Computed

Synthesis Protocol

The synthesis of **N-[4-(propylsulfamoyl)phenyl]acetamide** can be achieved via a standard nucleophilic substitution reaction. The protocol described here is adapted from a general method for the synthesis of N-substituted sulfamoylacetamides, which involves the reaction of 4-acetamidobenzenesulfonyl chloride with a primary amine.

General Procedure

A facile method for synthesis involves reacting 4-acetamidobenzenesulfonyl chloride with propylamine in a basic aqueous medium under controlled pH.

Reagents and Materials:

- 4-Acetamidobenzenesulfonyl chloride
- Propylamine
- Sodium bicarbonate (NaHCO₃) or other suitable base



- · Dichloromethane (DCM) or other suitable organic solvent
- Water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and purification

Step-by-Step Protocol:

- Dissolution: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane in a round-bottom flask.
- Reaction Mixture: In a separate flask, prepare a solution of propylamine (1.1 eq) and sodium bicarbonate (1.5 eq) in water.
- Addition: Cool the 4-acetamidobenzenesulfonyl chloride solution in an ice bath. Add the
 aqueous propylamine solution dropwise to the cooled organic solution with vigorous stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
 Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
 Separate the organic layer.
- Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.



- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude N-[4-(propylsulfamoyl)phenyl]acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Evaluation

Derivatives of N-aryl acetamides and sulfonamides have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2] [3] A common initial screening for this class of compounds is the assessment of their antioxidant potential.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a standard method to evaluate the in vitro antioxidant activity of the synthesized compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials and Reagents:

- N-[4-(propylsulfamoyl)phenyl]acetamide (Test Compound)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Ascorbic acid (Positive Control)
- 96-well microplate or cuvettes
- Spectrophotometer (capable of reading at ~517 nm)

Step-by-Step Protocol:



- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
- Test Compound Preparation: Prepare a stock solution of the synthesized compound in methanol. Generate a series of dilutions to test a range of concentrations.
- Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., $100 \, \mu L$).
- Initiation of Reaction: Add a corresponding volume of the test compound dilutions (e.g., 100 μL) to the DPPH solution. Also prepare a positive control (using ascorbic acid) and a blank (using only methanol).
- Incubation: Mix gently and incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer. The disappearance of the purple color, resulting in a yellowish hue, indicates radical scavenging activity.[4]
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Inhibition = [(A blank A sample) / A blank] x 100
 - Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test compound.
- IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate the workflows for the synthesis and a representative biological assay.

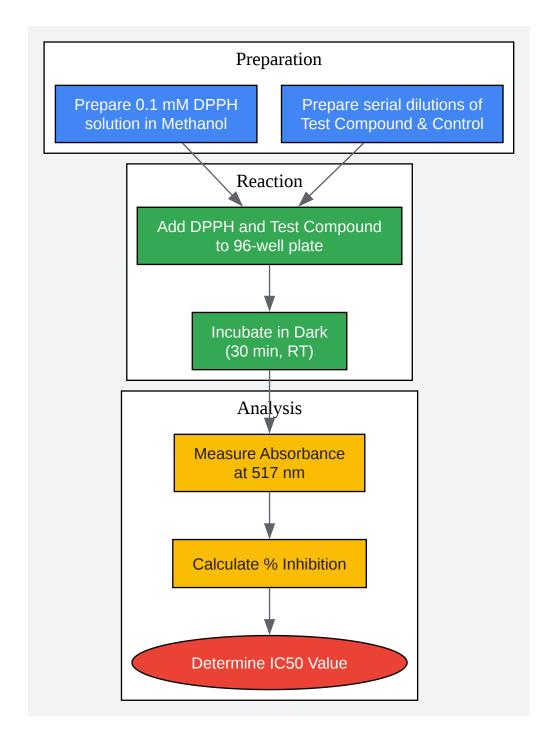




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Caption: General workflow for the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide.





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Caption: Experimental workflow for the DPPH free radical scavenging assay.

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